2-Methanesulfonylbenzene-1-thiol
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Overview
Description
2-Methanesulfonylbenzene-1-thiol, also known by its CAS Number 125106-55-0, is a chemical compound with a molecular weight of 188.27 .
Molecular Structure Analysis
The molecular structure of 2-Methanesulfonylbenzene-1-thiol is represented by the formula C7H8O2S2 . The InChI code for this compound is 1S/C7H8O2S2/c1-11(8,9)7-5-3-2-4-6(7)10/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
The melting point of 2-Methanesulfonylbenzene-1-thiol is between 65-66 degrees Celsius . The compound’s molecular weight is 188.27 .Scientific Research Applications
Environmental Impact Studies
The biological production and decomposition of compounds related to 2-Methanesulfonylbenzene-1-thiol, such as methane thiol (methyl mercaptan), are well-documented. Anaerobic habitats, including freshwater sediments and sewage digestor sludge, play a significant role in metabolizing these volatile organic sulfur compounds, converting them into methane and carbon dioxide. This process is essential in understanding the biogeochemical cycling of these compounds and their environmental impacts (Zinder & Brock, 1978).
Surface Chemistry and Material Science
Studies have explored the interaction of similar thiol compounds with various surfaces, like copper, using soft x-ray photoelectron spectroscopy. These interactions are crucial for understanding the formation of surface thiolate species and their potential applications in material science and surface chemistry (Kariapper et al., 1998).
Development of Gas Sensors
Research on the electrochemical behavior of thiols, including methanethiol, has led to the development of gas sensors. For instance, a cobalt phthalocyanine modified screen-printed carbon electrode showed potential in monitoring thiols through electrocatalytic oxidation processes (Napier & Hart, 1996).
Biochemical Processes in Marine Sediments
Investigations into the turnover of thiols in anoxic marine sediments have shown that compounds like methanethiol may undergo microbial decomposition, impacting the concentrations of these compounds in natural environments. This research is crucial in understanding the ecological dynamics of marine sediments (Kiene, 1991).
Applications in Redox Biology
Recent studies have identified heteroaromatic alkylsulfones as a new class of biologically compatible thiol-selective reagents. These compounds, such as 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), offer significant improvements in the selective reaction with reduced protein thiols, which is vital in redox biology and proteomics (Chen et al., 2017).
Mechanism of Action
While the specific mechanism of action for 2-Methanesulfonylbenzene-1-thiol is not available, sulfonamides, a class of compounds that includes substances with similar functional groups, are known to exhibit a range of pharmacological activities . They can inhibit carbonic anhydrase and dihydropteroate synthetase, which allows them to play a role in treating a diverse range of disease states .
properties
IUPAC Name |
2-methylsulfonylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c1-11(8,9)7-5-3-2-4-6(7)10/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOGESSJTFSWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125106-55-0 |
Source
|
Record name | 2-methanesulfonylbenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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